molecular formula C12H18N2O4 B13534814 (2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine

(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine

Cat. No.: B13534814
M. Wt: 254.28 g/mol
InChI Key: BKIKQJPOJKHOPE-RKDXNWHRSA-N
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Description

(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine: is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. This particular compound is notable for its unique structural features, including the presence of an isocyano group and a tert-butoxycarbonyl protecting group.

Preparation Methods

The synthesis of (2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the isocyano group: This step often involves the use of reagents such as isocyanides or isocyanates under specific reaction conditions.

    Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

    Esterification: The methoxycarbonyl group is introduced through esterification reactions using methanol and a suitable acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isocyano group.

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine: has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions during its application.

Comparison with Similar Compounds

(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine: can be compared with other similar compounds such as:

    (2R,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid: This compound has a fluorine atom instead of an isocyano group, which affects its reactivity and applications.

    (2R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid: The presence of a trifluoromethoxy group introduces different electronic and steric effects compared to the isocyano group.

    (2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid: This compound has a piperidine ring instead of a pyrrolidine ring, leading to differences in its chemical properties and applications.

These comparisons highlight the unique structural features and reactivity of This compound .

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4R)-4-isocyanopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9H,6-7H2,1-3,5H3/t8-,9-/m1/s1

InChI Key

BKIKQJPOJKHOPE-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)[N+]#[C-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)[N+]#[C-]

Origin of Product

United States

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